4-[1-(Trifluoromethyl)vinyl]benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
893738-41-5 |
|---|---|
Molecular Formula |
C10H7F3O2 |
Molecular Weight |
216.16 g/mol |
IUPAC Name |
4-(3,3,3-trifluoroprop-1-en-2-yl)benzoic acid |
InChI |
InChI=1S/C10H7F3O2/c1-6(10(11,12)13)7-2-4-8(5-3-7)9(14)15/h2-5H,1H2,(H,14,15) |
InChI Key |
GNMSJQOZLJJTBH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 4 1 Trifluoromethyl Vinyl Benzoic Acid
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including esterification, amide bond formation, and conversion to acid halides.
Esterification Reactions and Ester Derivatives
The esterification of carboxylic acids is a fundamental transformation in organic synthesis. masterorganicchemistry.com In the case of 4-[1-(trifluoromethyl)vinyl]benzoic acid, standard esterification methods can be employed to generate a diverse range of ester derivatives. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.comresearchgate.net Various alcohols, from simple alkanols to more complex polyhydric alcohols, can be used to produce the corresponding esters. researchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com
Solid acid catalysts, such as modified montmorillonite K10 clay, have also been shown to be effective for the esterification of substituted benzoic acids, offering a potentially more environmentally friendly and reusable catalytic system. ijstr.org While specific examples for this compound are not extensively documented in the literature, the principles of these reactions are broadly applicable.
Table 1: Representative Esterification Reactions of Benzoic Acids
| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Product | Reference |
| Benzoic Acid | Methanol (B129727) | H₂SO₄ | Reflux | Methyl Benzoate | masterorganicchemistry.com |
| Substituted Benzoic Acids | Various Alcohols | Phosphoric acid modified Montmorillonite K10 | Solvent-free, reflux | Corresponding Esters | ijstr.org |
| Benzoic Acid | Heptanol | Bi(III) compounds | 150°C | Heptyl Benzoate | rug.nl |
Amide Bond Formation and Amide Derivatives
Amide bond formation is another crucial transformation of carboxylic acids, widely utilized in medicinal chemistry and materials science. This compound can be converted to a variety of amide derivatives through several established methods.
One common strategy involves the use of coupling reagents that activate the carboxylic acid in situ, facilitating its reaction with an amine. Reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various phosphonium salts are frequently employed. fishersci.co.uk For instance, a methodology for the amidation of carboxylic acids by generating phosphonium salts in situ from N-chlorophthalimide and triphenylphosphine has been described, which is applicable to a range of carboxylic acids and amines. acs.org A specific example of this type of transformation is the synthesis of N-benzyl-4-(trifluoromethyl)benzamide from 4-(trifluoromethyl)benzoic acid. acs.org
Alternatively, the carboxylic acid can first be converted to a more reactive species, such as an acid chloride, which then readily reacts with an amine to form the amide.
Table 2: Examples of Amide Formation from Benzoic Acid Derivatives
| Carboxylic Acid/Derivative | Amine | Coupling Reagent/Method | Product | Yield | Reference |
| 4-(Trifluoromethyl)benzoic Acid | Benzylamine | Triphenylphosphine, N-chlorophthalimide | N-Benzyl-4-(trifluoromethyl)benzamide | 40% | acs.org |
| 4-Fluorobenzoyl chloride | Pyrrolidine | Triethylamine | (4-Fluorophenyl)(pyrrolidin-1-yl)methanone | 91% | hud.ac.uk |
Formation of Acid Halides and Subsequent Synthetic Utility
The conversion of this compound to its corresponding acid halide, typically the acid chloride, provides a highly reactive intermediate for further synthetic transformations. Acid chlorides are valuable precursors for the synthesis of esters, amides, and other acyl derivatives under mild conditions.
The preparation of benzoyl chlorides from benzoic acids is commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comprepchem.com For example, 4-vinylbenzoyl chloride can be synthesized from 4-vinylbenzoic acid using a large excess of thionyl chloride. prepchem.com Similarly, 4-(trifluoromethyl)benzoyl chloride can be prepared from 4-(trifluoromethyl)benzoic acid. sigmaaldrich.com These methods are directly applicable to this compound. The resulting 4-[1-(trifluoromethyl)vinyl]benzoyl chloride would be a versatile building block for introducing the 4-[1-(trifluoromethyl)vinyl]benzoyl moiety into various molecules.
Table 3: Reagents for the Formation of Benzoyl Chlorides
| Starting Material | Reagent | Product | Reference |
| 4-Vinylbenzoic Acid | Thionyl Chloride | 4-Vinylbenzoyl Chloride | prepchem.com |
| 4-(Trifluoromethylthio)benzoic Acid | Oxalyl Chloride | 4-(Trifluoromethylthio)benzoyl Chloride | chemicalbook.com |
| 4-(Trifluoromethyl)benzoic Acid | Not specified, but commercially available | 4-(Trifluoromethyl)benzoyl Chloride | sigmaaldrich.comsigmaaldrich.com |
Reactions at the Trifluoromethylvinyl Group
The trifluoromethylvinyl group presents a unique set of reactive sites, including the carbon-carbon double bond and the trifluoromethyl group itself, allowing for a range of transformations.
Catalytic and Stoichiometric Transformations of the Olefinic Moiety
The olefinic double bond in this compound is susceptible to a variety of addition and cycloaddition reactions.
Catalytic Hydrogenation: The vinyl group can be selectively reduced to an ethyl group via catalytic hydrogenation. Standard hydrogenation catalysts, such as palladium on carbon (Pd/C), are effective for the reduction of the ethylenic side chain of α-methylstyrene, a structurally similar compound. google.com This transformation would convert this compound to 4-[1-(trifluoromethyl)ethyl]benzoic acid.
Hydroboration-Oxidation: This two-step reaction sequence provides a method for the anti-Markovnikov hydration of the double bond. libretexts.orglibretexts.org Treatment of the alkene with a borane reagent (e.g., BH₃), followed by oxidation with hydrogen peroxide in a basic solution, would yield the corresponding alcohol. For this compound, this would result in the formation of 4-[1-hydroxy-2-(trifluoromethyl)ethyl]benzoic acid. The hydroboration step is stereospecific, leading to syn-addition of the hydrogen and boron atoms across the double bond. libretexts.org
Epoxidation: The double bond can be converted to an epoxide, a versatile three-membered ring that can be opened by various nucleophiles. The epoxidation of α,β-unsaturated esters containing a trifluoromethyl group has been achieved using sodium hypochlorite (NaOCl). beilstein-journals.org A similar approach could potentially be applied to this compound to generate 4-[1-(trifluoromethyl)oxiran-2-yl]benzoic acid.
Diels-Alder Reaction: As a dienophile, the trifluoromethylvinyl group can participate in [4+2] cycloaddition reactions with conjugated dienes. The Diels-Alder reactions of (trifluoromethyl)styrenes with functionalized butadienes have been reported, suggesting that this compound could be a viable substrate for such transformations to construct six-membered rings. acs.org
Radical Additions: The electron-withdrawing nature of the trifluoromethyl group makes the double bond susceptible to radical additions. For example, trifluoromethyl radicals can add to various alkenes. rsc.org Photocatalytic methods have been developed for the hydrotrifluoromethylation of styrenes using CF₃I. tue.nl
Modifications and Derivatizations of the Trifluoromethyl Substituent
The trifluoromethyl group is generally stable, but under certain conditions, it can undergo transformations. Much of the chemistry involving the trifluoromethylvinyl moiety focuses on reactions where this group influences the reactivity of the double bond or is involved in rearrangements.
Recent advances in the chemistry of α-(trifluoromethyl)styrenes have shown that C-F bond activation within the CF₃ group is possible. rsc.org These transformations can include anionic SN2'-type substitutions, cationic SN1'-type substitutions, and defluorinative functionalization mediated by transition metals or photoredox catalysts. rsc.org For example, the photocatalytic alkylation of α-(trifluoromethyl)styrenes with potassium xanthogenates leads to gem-difluorinated styrenes, demonstrating a modification of the trifluoromethyl group. mdpi.com
While direct nucleophilic substitution on the trifluoromethyl group is challenging, the unique electronic properties it imparts on the adjacent vinyl group can be exploited for various synthetic applications. The development of methods to directly and selectively functionalize the trifluoromethyl group in compounds like this compound remains an active area of research.
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoic Acid Ring
The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is dictated by the electronic properties of its two substituents: the carboxylic acid group (-COOH) and the 1-(trifluoromethyl)vinyl group [-C(CF₃)=CH₂]. Both groups are electron-withdrawing in nature, which significantly influences the regioselectivity and rate of aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
Both the carboxylic acid and the trifluoromethyl group are deactivating for electrophilic aromatic substitution due to their electron-withdrawing effects, which reduce the electron density of the aromatic ring, making it less nucleophilic. youtube.com The trifluoromethyl group is a particularly strong deactivator. Furthermore, both substituents are meta-directors. youtube.com
In this compound, the substituents are para to each other. Therefore, the positions ortho to the carboxylic acid (C3 and C5) are meta to the 1-(trifluoromethyl)vinyl group, and the positions ortho to the 1-(trifluoromethyl)vinyl group (C2 and C6) are meta to the carboxylic acid. Consequently, electrophilic attack is directed to the positions that are meta to both groups, which are C3 and C5. However, due to the strong deactivation of the ring, forcing conditions (e.g., high temperatures, strong acids) would likely be required to achieve any substitution. Common electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be challenging.
Nucleophilic Aromatic Substitution (SₙAr)
Conversely, the electron-withdrawing character of the substituents activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). libretexts.orglibretexts.org This type of reaction requires the presence of a good leaving group (such as a halide) on the aromatic ring. For SₙAr to proceed efficiently, the electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex through resonance. libretexts.orglibretexts.orgyoutube.com
If a derivative of this compound, for instance, 2-chloro-4-[1-(trifluoromethyl)vinyl]benzoic acid, were subjected to a nucleophilic reagent, the reaction would be highly favored. The negative charge of the Meisenheimer complex formed upon nucleophilic attack at C2 would be stabilized by both the para 1-(trifluoromethyl)vinyl group and the meta carboxylic acid group.
| Reaction Type | Directing Effect of Substituents | Ring Activity | Predicted Regioselectivity | Notes |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | -COOH (meta) -C(CF₃)=CH₂ (meta) | Strongly Deactivated | Positions 3 and 5 | Requires harsh reaction conditions due to strong deactivation. |
| Nucleophilic Aromatic Substitution | -COOH (ortho, para activating) -C(CF₃)=CH₂ (ortho, para activating) | Strongly Activated | Requires a leaving group at positions 2, 3, 5, or 6. Attack is favored at positions ortho/para to activating groups. | The reaction is contingent on the presence of a suitable leaving group on the ring. |
Intramolecular Cyclization and Rearrangement Reactions Leading to Fused Ring Systems
The structure of this compound, featuring a reactive vinyl group and a carboxylic acid on an aromatic ring, provides a template for intramolecular cyclization reactions to form fused polycyclic systems. Such reactions are valuable for synthesizing complex molecular architectures from simpler precursors. A plausible pathway is an acid-catalyzed intramolecular Friedel-Crafts-type reaction. masterorganicchemistry.comnih.gov
Under strong acid conditions (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid), the vinyl group can be protonated to generate a tertiary carbocation. This carbocation is stabilized by the adjacent trifluoromethyl group through hyperconjugation and the phenyl ring. This electrophilic center can then attack the aromatic ring in an intramolecular electrophilic aromatic substitution.
The cyclization would likely occur at one of the positions ortho to the 1-(trifluoromethyl)vinyl group (C3 or C5). This would lead to the formation of a six-membered ring fused to the original benzene ring, resulting in a tetralone scaffold. The initial cyclization product would be a ketone, which could potentially undergo subsequent reactions depending on the conditions. This cascade approach, where multiple bonds are formed in a single operation, is an efficient strategy for building molecular complexity. nih.gov For instance, related cascade Prins/Friedel-Crafts cyclizations are known to produce tetralin-based structures from similar vinyl-aromatic precursors. nih.gov
The proposed mechanism is as follows:
Protonation: The double bond of the vinyl group is protonated by a strong acid, forming a tertiary carbocation at the benzylic position.
Intramolecular Electrophilic Attack: The generated carbocation acts as an electrophile and attacks the electron-rich aromatic ring, preferentially at the C3 (or C5) position.
Rearomatization: A proton is eliminated from the resulting sigma complex, restoring the aromaticity of the fused ring system and yielding a fluorinated tetralone derivative.
| Reaction Type | Key Reagent/Condition | Intermediate | Plausible Fused Ring Product |
|---|---|---|---|
| Intramolecular Friedel-Crafts Cyclization | Strong Acid (e.g., H₂SO₄, PPA) | Tertiary Carbocation | Trifluoromethyl-substituted Tetralone |
This pathway represents a direct method to construct fluorine-containing fused-ring systems, which are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atoms. nih.gov
Applications As a Building Block in Complex Chemical Architectures
Precursor for the Synthesis of Advanced Fluorinated Organic Compounds
The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into organic molecules is a widely used strategy to modulate their chemical and biological properties. sigmaaldrich.comossila.com Fluorinated building blocks are essential in the synthesis of pharmaceuticals and agrochemicals, as the presence of fluorine can significantly enhance metabolic stability, lipophilicity, and binding affinity. sigmaaldrich.comtcichemicals.com
As a member of the α-trifluoromethylstyrene class of molecules, 4-[1-(Trifluoromethyl)vinyl]benzoic acid is a versatile intermediate for preparing more intricate fluorinated compounds. nih.gov The trifluoromethyl group is particularly valued for its strong electron-withdrawing nature and its ability to increase the bioavailability of drug candidates. fluorochem.co.uk The compound thus serves as a key starting material for introducing both the trifluoromethyl moiety and a functionalized aromatic ring into a target structure.
Table 1: Influence of the Trifluoromethyl Group on Molecular Properties
| Property | Effect of Trifluoromethyl (CF3) Group | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The C-F bond is very strong, making the group resistant to metabolic degradation by enzymes. |
| Lipophilicity | Increased | The CF3 group increases the molecule's solubility in lipids, which can improve its ability to cross cell membranes. tcichemicals.com |
| Binding Affinity | Enhanced | The strong electron-withdrawing nature of the CF3 group can alter the electronic profile of the molecule, leading to stronger interactions with biological targets. |
| Bioavailability | Improved | A combination of enhanced metabolic stability and lipophilicity often leads to better absorption and distribution in biological systems. tcichemicals.com |
Role in the Construction of Functionalized Aromatic and Heterocyclic Systems
The dual functionality of this compound makes it a strategic component for synthesizing complex aromatic and heterocyclic architectures. The vinyl group is a key reactive site, particularly in cycloaddition reactions. Research on α-trifluoromethylstyrenes has demonstrated their utility in transition metal-catalyzed reactions to construct functionalized cycloalkanes and cycloalkenes. nih.gov This capability allows the compound to be integrated into new ring systems, forming the basis for novel molecular scaffolds.
Simultaneously, the carboxylic acid group on the benzene (B151609) ring provides a versatile handle for further chemical modifications. It can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides. This allows for the attachment of the entire trifluoromethylvinylbenzoyl unit to other molecules, including peptides, polymers, or other complex organic structures, through straightforward coupling reactions.
Utilization in Polymer Chemistry and Materials Science
In polymer science, monomers containing fluorine are used to create materials with enhanced thermal stability and chemical resistance. sigmaaldrich.com The structure of this compound makes it a candidate for use as a specialty monomer to introduce trifluoromethyl groups into a polymer backbone.
However, the direct polymerization of α-trifluoromethyl substituted vinyl monomers can be challenging. Studies on the related compound, 1-(trifluoromethyl)vinyl acetate (CF3VAc), have shown that it does not readily undergo radical homopolymerization. mdpi.com Furthermore, when used as a comonomer at high concentrations, it can lead to polymers with high polydispersity, indicating poor control over the polymerization process. mdpi.com These challenges are attributed to the steric and electronic effects of the bulky and highly electron-withdrawing trifluoromethyl group attached directly to the vinyl carbon.
Despite these difficulties, this compound holds potential as a comonomer in copolymerization reactions. Its incorporation, even in small amounts, could be used to precisely modify the surface properties, thermal stability, and refractive index of existing polymers. The carboxylic acid functionality also offers a site for post-polymerization modification, allowing for the grafting of other molecules onto the polymer chain or for creating cross-linked networks.
Table 2: Potential Roles and Challenges in Polymer Chemistry
| Aspect | Description |
|---|---|
| Potential Application | Used as a specialty comonomer to incorporate CF3 groups into polymers, enhancing thermal, chemical, and optical properties. |
| Functionality | The vinyl group allows for incorporation into the polymer chain, while the carboxylic acid group enables post-polymerization modification or cross-linking. |
| Challenge in Homopolymerization | The trifluoromethyl group can hinder radical polymerization, a challenge observed in structurally similar monomers. mdpi.com |
| Challenge in Copolymerization | High incorporation levels may lead to poor control over molecular weight and high polydispersity. mdpi.com |
Advanced Spectroscopic and Structural Elucidation Techniques for Fluorinated Benzoic Acids
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 4-[1-(Trifluoromethyl)vinyl]benzoic acid is not available in the reviewed literature. A detailed analysis of its proton and carbon frameworks, the specific chemical shift and coupling constants for the trifluoromethyl group, and 2D NMR correlations cannot be performed without this data.
High-Resolution Mass Spectrometry (HRMS)
Precise mass measurements and fragmentation patterns for this compound have not been reported in the searched scientific databases. This information is essential for confirming the molecular formula and understanding the molecule's fragmentation pathways under ionization.
Vibrational Spectroscopy (Infrared and Raman)
Published Infrared (IR) and Raman spectra for this compound could not be located. An analysis of characteristic vibrational frequencies for its functional groups (carboxylic acid, trifluoromethyl-substituted vinyl group, aromatic ring) is therefore not possible.
X-ray Crystallography
There are no reports of the single-crystal X-ray structure of this compound in the Cambridge Structural Database or other available resources. Consequently, a determination of its absolute stereochemistry and solid-state structure, including bond lengths, bond angles, and intermolecular interactions, cannot be provided.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables for each specified section and subsection (6.1 through 6.4) as requested, due to the absence of specific scientific literature on these computational aspects for this particular compound.
Q & A
Q. What are the recommended synthetic routes for 4-[1-(Trifluoromethyl)vinyl]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, using 4-bromobenzoic acid derivatives and trifluoromethyl-substituted vinyl boronic acids. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
- Temperature control : Reactions typically proceed at 80–100°C in THF or dioxane under inert gas .
- Post-functionalization : Hydrolysis of ester intermediates (e.g., methyl esters) using NaOH/EtOH to yield the carboxylic acid moiety .
Yield optimization requires monitoring by TLC or HPLC to minimize side reactions like decarboxylation .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹⁹F NMR confirm the vinyl-trifluoromethyl group (δ ~6.5–7.5 ppm for vinyl protons; ¹⁹F signals at −60 to −70 ppm) .
- FTIR : Stretching bands for COOH (~1700 cm⁻¹) and C=C (~1600 cm⁻¹) .
- HPLC/MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 258.05), while reverse-phase HPLC assesses purity (>95%) .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric or colorimetric substrates (e.g., COX-2 inhibition via prostaglandin E₂ quantification) .
- Cell viability assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols. Include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculation) .
Advanced Research Questions
Q. How can computational modeling guide the analysis of structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or receptors). Focus on the trifluoromethyl-vinyl group’s role in hydrophobic interactions .
- QSAR models : Corrogate electronic descriptors (Hammett σ values) with biological activity data to optimize substituent positions .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
Q. What experimental strategies address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized assay protocols : Adopt uniform conditions (e.g., cell density, serum concentration) to minimize variability .
- Metabolic stability testing : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolite formation .
- Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. How does the compound’s stability under varying pH and oxidative conditions impact its application in drug delivery systems?
- Methodological Answer :
- Forced degradation studies : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS .
- Oxidative stress testing : Use H₂O₂ or tert-butyl hydroperoxide to simulate oxidative environments. Fluorine substitution may enhance stability due to electron-withdrawing effects .
Q. What advanced techniques quantify adsorption/desorption dynamics of this compound on indoor surface materials (e.g., polymers, glass)?
- Methodological Answer :
- Microscopy : Atomic force microscopy (AFM) or scanning electron microscopy (SEM) to visualize surface interactions .
- X-ray photoelectron spectroscopy (XPS) : Analyze surface composition changes post-adsorption, focusing on fluorine and carbon signatures .
- Gravimetric analysis : Measure mass changes on model surfaces (e.g., silica wafers) under controlled humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
